3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate
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Overview
Description
3-Oxo-8-oxabicyclo[321]octan-6-yl 2,2-dimethylpropanoate is a bicyclic compound with a unique structure that includes an oxabicyclo[321]octane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate can be achieved through a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization. This method involves the use of allylic silylethers and is promoted by T+BF4− (tempo oxoammonium tetrafluoroborate) and ZnBr2 . This approach allows for the efficient construction of the oxabicyclo[3.2.1]octane core with a wide substrate scope.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as tempo oxoammonium tetrafluoroborate.
Substitution: It can undergo substitution reactions, particularly at the oxabicyclo[3.2.1]octane core.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tempo oxoammonium tetrafluoroborate and ZnBr2 . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound.
Scientific Research Applications
3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of polymers and other industrially relevant materials.
Mechanism of Action
The mechanism by which 3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate exerts its effects involves its interaction with specific molecular targets. The oxabicyclo[3.2.1]octane core can interact with enzymes and receptors, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
8-Oxabicyclo[3.2.1]octane: Shares the oxabicyclo[3.2.1]octane core but lacks the 3-oxo and 2,2-dimethylpropanoate groups.
2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, acetate: Another bicyclic compound with a different core structure.
Uniqueness
3-Oxo-8-oxabicyclo[321]octan-6-yl 2,2-dimethylpropanoate is unique due to its specific functional groups and the oxabicyclo[321]octane core
Properties
CAS No. |
76763-48-9 |
---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(3-oxo-8-oxabicyclo[3.2.1]octan-6-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H18O4/c1-12(2,3)11(14)16-10-6-8-4-7(13)5-9(10)15-8/h8-10H,4-6H2,1-3H3 |
InChI Key |
UGAPJCRRFROQND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1CC2CC(=O)CC1O2 |
Origin of Product |
United States |
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